molecular formula C21H14N6O4 B2491689 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251641-94-7

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2491689
CAS RN: 1251641-94-7
M. Wt: 414.381
InChI Key: IAIPSORSOWCXOP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one group. These groups are common in many pharmaceutical compounds due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in pi-pi stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich oxygen atoms in the dioxol ring and the nitrogen atoms in the oxadiazol, triazolo, and pyridazin rings. These atoms could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings could increase the compound’s stability and rigidity, while the oxygen and nitrogen atoms could increase its polarity and solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure, incorporating both benzo[d][1,3]dioxole and triazolopyridazine moieties, offers exciting prospects in medicinal chemistry. Researchers can explore its potential as:

Organic Synthesis

The compound’s synthetic accessibility and functional groups make it valuable for organic synthesis:

Biochemistry and Antioxidant Properties

Study its interactions with biomolecules, including its antioxidant effects. Organoselenium compounds have demonstrated antioxidant activity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to have antitumor and antimicrobial activities , but the specific mechanism of action would need to be determined through further study.

Future Directions

Future research could focus on synthesizing the compound and studying its biological activities. Given the biological activities of similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O4/c28-21-26(24-18-9-7-15(23-27(18)21)13-4-2-1-3-5-13)11-19-22-20(25-31-19)14-6-8-16-17(10-14)30-12-29-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIPSORSOWCXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)N5C(=N4)C=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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